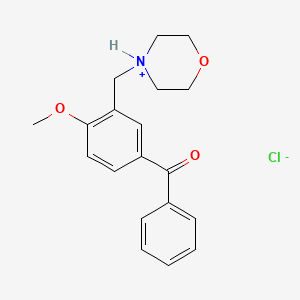

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride

Description

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride is a benzophenone derivative characterized by a ketone bridging two aromatic rings. The compound features a methoxy group at the para position (C4) and a morpholinomethyl substituent at the meta position (C3) on one benzene ring, with the morpholine nitrogen protonated as a hydrochloride salt. This structural configuration enhances water solubility, making it suitable for applications in medicinal chemistry and organic synthesis. The benzophenone core is notable for its stability and utility in photochemical reactions, while the morpholine moiety may improve pharmacokinetic properties in drug design, such as bioavailability and metabolic resistance .

Properties

CAS No. |

58324-25-7 |

|---|---|

Molecular Formula |

C19H22ClNO3 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride |

InChI |

InChI=1S/C19H21NO3.ClH/c1-22-18-8-7-16(19(21)15-5-3-2-4-6-15)13-17(18)14-20-9-11-23-12-10-20;/h2-8,13H,9-12,14H2,1H3;1H |

InChI Key |

JVFCIOHOCPIUIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C[NH+]3CCOCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-morpholinomethylbenzophenone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxybenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.

Scientific Research Applications

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets. The methoxy group and the morpholinomethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde Hydrochloride (CAS 811842-63-4)

Structural Differences :

- Backbone: Benzaldehyde vs. benzophenone. The aldehyde group in this compound is more reactive than the ketone in the target compound, enabling nucleophilic additions.

- Heterocycle: Thiomorpholine (sulfur atom in the ring) replaces morpholine.

- Molecular Weight: 287.8 g/mol (C13H18ClNO2S) vs. the target’s higher mass due to the benzophenone group.

Functional Implications :

- The thiomorpholine group may confer distinct solubility and metabolic stability. Sulfur-containing heterocycles are often associated with enhanced lipophilicity and delayed hepatic clearance.

- The benzaldehyde’s reactivity limits its utility in long-term applications but makes it valuable as a synthetic intermediate.

Applications: Likely used in niche organic syntheses where aldehyde reactivity is critical, contrasting with the target’s benzophenone-based roles in photostable materials or drug scaffolds .

4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl Chloride (CAS 1160250-56-5)

Structural Differences :

- Functional Group: Benzoyl chloride vs. benzophenone hydrochloride. The acyl chloride group is highly reactive, facilitating acylation reactions.

- Substituents: Chloro and fluoro groups on the phenyl ring enhance electron-withdrawing effects, increasing electrophilicity compared to the target’s morpholinomethyl group.

Functional Implications :

- The halogenated aromatic ring boosts lipophilicity, favoring membrane permeability in agrochemicals. However, the absence of a morpholine group reduces water solubility.

- Reactivity differences: Benzoyl chloride participates in nucleophilic acyl substitutions, whereas the target’s benzophenone is more inert, suited for stable conjugates or UV-driven applications.

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

Structural Differences :

- Backbone: Phenethylamine vs. benzophenone. The ethylamine group is a primary amine, while the target’s morpholine is a secondary amine.

- Substituents: Hydroxy and methoxy groups on the phenyl ring resemble catecholamines, diverging from the target’s morpholinomethyl and benzophenone motifs.

Functional Implications :

- The phenolic hydroxyl group enables hydrogen bonding, critical for neurotransmitter analog activity (e.g., dopamine or norepinephrine derivatives).

- The ethylamine hydrochloride salt enhances solubility for biological assays, similar to the target’s hydrochloride form, but the absence of a benzophenone limits photochemical utility.

Applications : Primarily in neuropharmacology research, unlike the target’s broader synthetic or medicinal chemistry roles .

Tabulated Comparison of Key Properties

| Compound | Core Structure | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 4-Methoxy-3-morpholinomethylbenzophenone HCl | Benzophenone | Methoxy, morpholinomethyl, HCl | Moderate (ketone) | Drug scaffolds, photochemistry |

| 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde HCl | Benzaldehyde | Methoxy, thiomorpholinomethyl, HCl | High (aldehyde) | Reactive intermediates |

| 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | Benzoyl chloride | Methoxy, chloro, fluoro | Very high (acyl chloride) | Agrochemical synthesis |

| 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl | Phenethylamine | Hydroxy, methoxy, HCl | Moderate (amine) | Neurotransmitter research |

Research Findings and Implications

- Morpholine vs. Thiomorpholine : Substituting oxygen with sulfur in the heterocycle () reduces hydrogen-bonding capacity but may improve metabolic stability due to sulfur’s resistance to oxidative enzymes .

- Benzophenone vs. Benzoyl Chloride: The target’s ketone group offers stability under physiological conditions, whereas acyl chloride derivatives () are preferred for covalent conjugation in prodrug design .

- Solubility : Hydrochloride salts in both the target and ’s phenethylamine enhance aqueous solubility, critical for in vitro assays .

Biological Activity

4-Methoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features, which include a methoxy group and a morpholinomethyl side chain attached to a benzophenone core. The molecular formula is , with a molecular weight of 336.81 g/mol.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN2O3 |

| Molecular Weight | 336.81 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10356088 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an enzyme inhibitor, particularly in cancer therapy, where it may inhibit key kinases involved in tumor growth and proliferation.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that certain morpholine derivatives can selectively inhibit epidermal growth factor receptor (EGFR) kinases, which are crucial in many cancers.

Case Study: EGFR Inhibition

A recent study evaluated the kinase inhibitory activity of various compounds, including those structurally related to this compound. The results demonstrated that these compounds could effectively inhibit EGFR L858R/T790M mutations, with IC50 values indicating strong potency:

| Compound | IC50 (nM) | Selectivity for WT EGFR |

|---|---|---|

| B1 | 13 | >76-fold |

| B7 | 0.023 | Not specified |

The selectivity for wild-type (WT) EGFR suggests potential therapeutic advantages in targeting mutant forms while minimizing effects on normal cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects against A549 (lung cancer) and H1975 (non-small cell lung cancer) cells, indicating its potential as an anticancer agent.

Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | >50 | High resistance observed |

| H1975 | 0.087 | Potent cytotoxic activity |

These findings underscore the compound's selectivity and effectiveness in targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.